4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidine ring substituted with various functional groups, including a methoxyphenyl group, a methylamino group, and a pyridinyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of appropriate precursors, such as aminopyrimidines and halogenated compounds, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process must be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids or ketones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.
Biology: In biological research, the compound may be used as a tool to study enzyme interactions or as a probe in biochemical assays. Its structural complexity makes it suitable for investigating biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals or as a building block for advanced materials. Its unique properties can be harnessed for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context in which the compound is used, whether in research or therapeutic applications.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-2-pyrimidinamine
6-(Methylamino)-2-pyrimidinyl-4-pyridine
2-(2-Pyridinyl)-5-pyrimidinecarbonitrile
Uniqueness: 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. While similar compounds may share some structural features, the presence of the methoxyphenyl group and the methylamino group in this compound provides unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines. Its complex structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(methylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-20-17-14(11-19)16(12-6-8-13(24-2)9-7-12)22-18(23-17)15-5-3-4-10-21-15/h3-10H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFMFBGNLLYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.